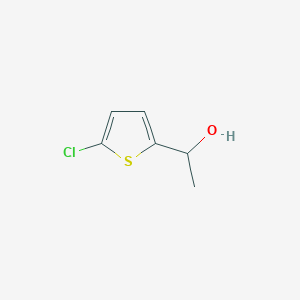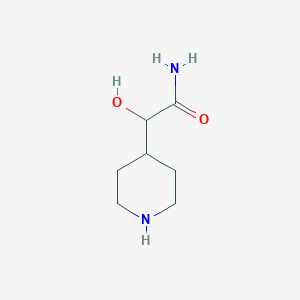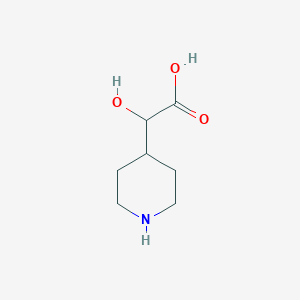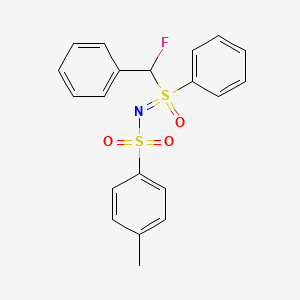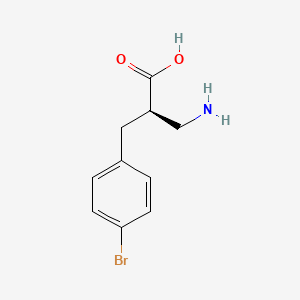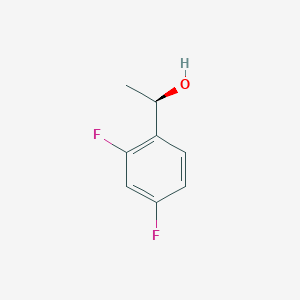![molecular formula C17H16BNO4 B3339818 2-([1,1'-Biphenyl]-4-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione CAS No. 1262967-24-7](/img/structure/B3339818.png)
2-([1,1'-Biphenyl]-4-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Overview
Description
The compound appears to contain a biphenyl group and a dioxazaborocane group. Biphenyl, also known as diphenyl or phenylbenzene, is an organic compound that forms colorless crystals . Dioxazaborocanes are a class of heterocyclic compounds containing boron, nitrogen, and oxygen atoms .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Biphenyl compounds are known to undergo various types of reactions, including electrophilic aromatic substitution and oxidative coupling .
Scientific Research Applications
Flame Retardancy in Polymers
Boronated styrenes, including 6-methyl-2-(4-vinylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione, have been used for chemical modification to enhance flame retardancy in polymers like polystyrene. This modification involves incorporating flame retardants directly into the polymer backbone, which has shown effectiveness in reducing flammability. The properties and thermal behavior of these boronated (co)polymers have been studied, providing insights into their utility as reactive flame retardants (Wiącek et al., 2015).
Synthesis of N-(Arylaminomethyl)-phthalimides
This compound has been involved in the synthesis of various N-(arylaminomethyl)-phthalimides. These synthetic processes, including microwave-assisted reactions, have been explored to understand their efficiency and mechanisms. Such studies contribute to the broader field of organic synthesis, particularly in the context of creating specific molecular structures for potential applications in different scientific areas (Sena et al., 2007).
Ortho-functionalized Arylboronic Acids Synthesis
The compound has been used in the synthesis of ortho-functionalized arylboronic acids. This involves processes like Br/Li exchange, offering a pathway to create various ortho-functionalized compounds. The molecular structure and synthesis methods provide valuable information for researchers in organometallic chemistry and the development of new organic compounds (Da̧browski et al., 2007).
Conformational Analysis in Drug Design
In drug design, understanding the conformational aspects and molecular docking analysis of compounds, including those derived from 2-([1,1'-Biphenyl]-4-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione, is crucial. This involves examining the stability, reactivity, and interaction of such compounds with various receptors, which can lead to the development of new pharmaceutical agents (Mary et al., 2020).
Study of Tribochemical Properties
The tribochemical properties of derivatives of 2-([1,1'-Biphenyl]-4-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione, particularly as lubricant additives, have been explored. This includes understanding how these compounds form protective films on surfaces and their effectiveness in reducing wear and tear in mechanical systems (Yan et al., 2014).
Safety and Hazards
properties
IUPAC Name |
6-methyl-2-(4-phenylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BNO4/c1-19-11-16(20)22-18(23-17(21)12-19)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYWFICXSOXCLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-([1,1'-Biphenyl]-4-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



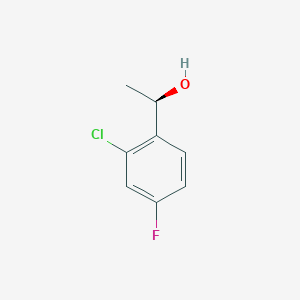
![3-[4-Hydroxy-6-methyl-2-(pyridin-2-yl)pyrimidin-5-yl]propanoic acid](/img/structure/B3339752.png)
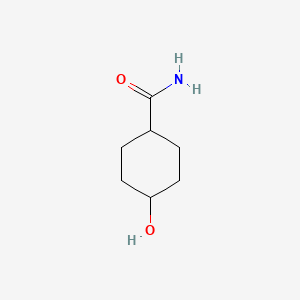
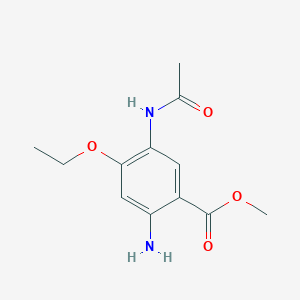
![2-methyl-6-[[(2R)-2-[(2R)-1-[(6-methylpyridin-2-yl)methyl]pyrrolidin-2-yl]pyrrolidin-1-yl]methyl]pyridine;tetrahydrochloride](/img/structure/B3339768.png)

